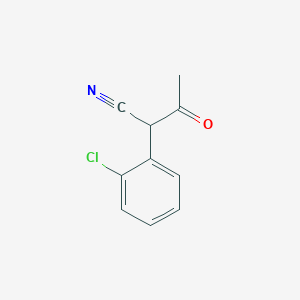

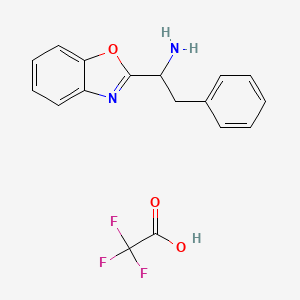

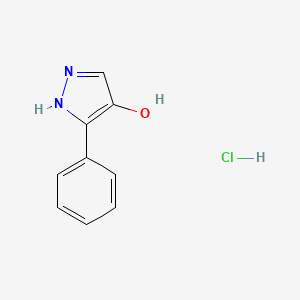

![molecular formula C21H19N3O3S2 B2679361 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-08-2](/img/structure/B2679361.png)

2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized for various purposes, including the development of new antitubercular agents .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using various methods. One approach involves heating thiophene-2-carboxamides in formic acid . Another method involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones can be quite diverse. For instance, they can undergo reactions with various 2-halo derivatives with sulfur-containing reagents . They can also participate in [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .科学的研究の応用

Antitumor Agents

The compound has been synthesized as a derivative of thieno[3,2-d]pyrimidine and has shown potent antitumor activity . It has been found to inhibit the proliferation of various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . The compound has low toxicity against HEK293T cells, making it a promising candidate for cancer treatment .

EZH2 Inhibitors

The compound has been used as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often overexpressed in various types of cancers. By inhibiting this enzyme, the compound can potentially slow down or stop the growth of cancer cells .

Apoptosis Inducers

The compound has been found to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

Inhibitors of Cell Migration

The compound has been shown to inhibit the migration of SU-DHL-6 cells . This is significant as it could potentially prevent the spread of cancer to other parts of the body .

Mycobacterium tuberculosis bd oxidase Inhibitors

The compound has been found to inhibit Mycobacterium tuberculosis bd oxidase . This makes it a potential candidate for the development of new drugs targeting energy metabolism in Mycobacterium tuberculosis .

ATP Depletion Assay

The compound has been used in ATP depletion assays to study its effects on the energy metabolism of Mycobacterium tuberculosis . It has shown promising results, with ATP IC 50 values ranging from 6 to 18 μM against all strains in the presence of Q203 .

作用機序

Target of Action

The primary target of the compound 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, an epigenetic mechanism that plays a key role in the regulation of gene expression .

Mode of Action

2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 by 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one affects the histone methylation pathway . This disruption can lead to downstream effects such as altered cell growth and differentiation, particularly in cancer cells where EZH2 is often overexpressed .

Pharmacokinetics

The compound’s effectiveness against certain cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of the action of 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is significant antitumor activity against certain cell lines . This is likely due to the compound’s inhibition of EZH2, leading to changes in gene expression that inhibit the growth of these cells .

将来の方向性

Thieno[2,3-d]pyrimidin-4(3H)-ones, such as “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one”, have potential for further development as therapeutic agents. For instance, they could be optimized to develop more selective and active anticancer agents . They could also be explored for their potential as antitubercular agents .

特性

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c25-20-19-18(10-12-28-19)22-21(23(20)11-9-15-5-2-1-3-6-15)29-14-16-7-4-8-17(13-16)24(26)27/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIJIPWVATYZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

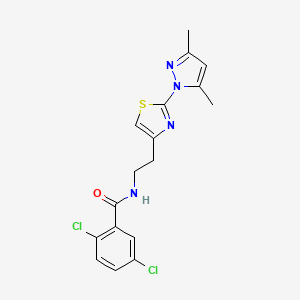

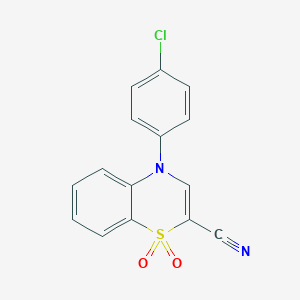

![5-Chloro-6-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2679279.png)

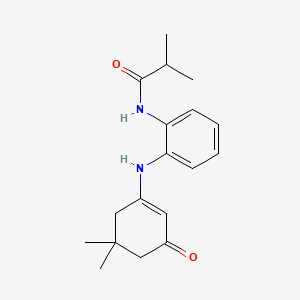

![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)

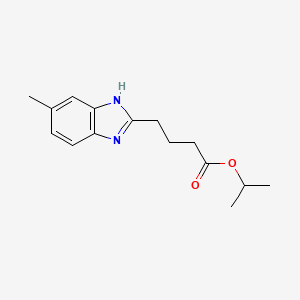

![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)